molecular formula C28H25FN2O3 B1192335 [(3aR,4R,9bR)-4-(hydroxymethyl)-8-[2-(2-methoxyphenyl)ethynyl]-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-1-yl]-(4-fluorophenyl)methanone

[(3aR,4R,9bR)-4-(hydroxymethyl)-8-[2-(2-methoxyphenyl)ethynyl]-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-1-yl]-(4-fluorophenyl)methanone

Cat. No.: B1192335
M. Wt: 456.52
InChI Key: VRGSZUZZWQHOGJ-BUALBWRZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BRD0761 is a highly specific, diversity-oriented, and synthesis-derived inhibitor of an intestinal anaerobe, Clostridium difficile.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques: Innovative methods for synthesizing complex quinoline derivatives, like (3aR,4R,9bR)-4-(hydroxymethyl)-8-[2-(2-methoxyphenyl)ethynyl]-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-1-yl]-(4-fluorophenyl)methanone, have been explored. These methods often involve multi-step reactions, using various catalysts and reaction conditions to achieve the desired molecular structures (Zhang, Wang, & Wang, 2013).
  • Chemical Modifications and Derivatives: Research has focused on modifying the quinoline structure to create novel derivatives with potential pharmacological applications. This includes the development of new quinoline-based compounds with different substituents, aiming to enhance their biological activities (Cai, Zhou, & Sun, 2007).

Biological and Pharmacological Research

  • Potential Anticancer Properties: Some quinoline derivatives have shown promising results in inhibiting cancer cell growth. For example, certain compounds have demonstrated significant cytotoxic effects against various human cancer cell lines (Srikanth et al., 2016).
  • Investigation of Antiviral Activities: Quinoline compounds have been evaluated for their potential in inhibiting viral replication, including research on derivatives that may act against dengue virus (Tseng, Han, & Tang, 2019).

Advanced Analytical Applications

  • Fluorescent Properties for Biomedical Analysis: Certain quinoline derivatives, including those with methoxyphenyl groups, have been found to exhibit strong fluorescence in aqueous media, making them useful as fluorescent labeling reagents in biomedical analysis (Hirano et al., 2004).

Properties

Molecular Formula

C28H25FN2O3

Molecular Weight

456.52

IUPAC Name

[(3aR,4R,9bR)-4-(Hydroxymethyl)-8-[2-(2-methoxyphenyl)ethynyl]-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-1-yl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C28H25FN2O3/c1-34-26-5-3-2-4-19(26)8-6-18-7-13-24-23(16-18)27-22(25(17-32)30-24)14-15-31(27)28(33)20-9-11-21(29)12-10-20/h2-5,7,9-13,16,22,25,27,30,32H,14-15,17H2,1H3/t22-,25+,27-/m1/s1

InChI Key

VRGSZUZZWQHOGJ-BUALBWRZSA-N

SMILES

O=C(N1CC[C@]2([H])[C@H](CO)NC3=C(C=C(C#CC4=CC=CC=C4OC)C=C3)[C@@]21[H])C5=CC=C(F)C=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BRD-0761;  BRD 0761;  BRD0761

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3aR,4R,9bR)-4-(hydroxymethyl)-8-[2-(2-methoxyphenyl)ethynyl]-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-1-yl]-(4-fluorophenyl)methanone
Reactant of Route 2
Reactant of Route 2
[(3aR,4R,9bR)-4-(hydroxymethyl)-8-[2-(2-methoxyphenyl)ethynyl]-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-1-yl]-(4-fluorophenyl)methanone
Reactant of Route 3
Reactant of Route 3
[(3aR,4R,9bR)-4-(hydroxymethyl)-8-[2-(2-methoxyphenyl)ethynyl]-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-1-yl]-(4-fluorophenyl)methanone
Reactant of Route 4
Reactant of Route 4
[(3aR,4R,9bR)-4-(hydroxymethyl)-8-[2-(2-methoxyphenyl)ethynyl]-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-1-yl]-(4-fluorophenyl)methanone
Reactant of Route 5
Reactant of Route 5
[(3aR,4R,9bR)-4-(hydroxymethyl)-8-[2-(2-methoxyphenyl)ethynyl]-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-1-yl]-(4-fluorophenyl)methanone
Reactant of Route 6
[(3aR,4R,9bR)-4-(hydroxymethyl)-8-[2-(2-methoxyphenyl)ethynyl]-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-1-yl]-(4-fluorophenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.